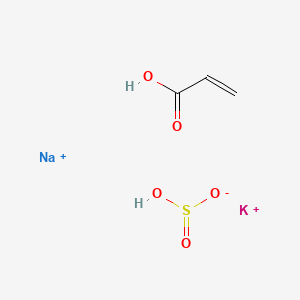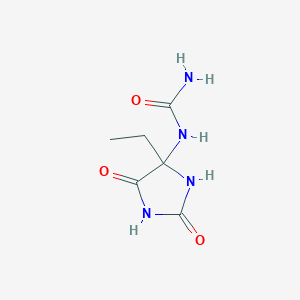
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea is a chemical compound that belongs to the class of imidazolidinyl ureas. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring with urea and ethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of ethyl isocyanate with allantoin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the formulation of various industrial products, including corrosion inhibitors and preservatives.
Mechanism of Action
The mechanism of action of N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Allantoin: An imidazolidine-2,4-dione with similar structural features.
Diazolidinylurea: Another imidazolidinyl urea used as a preservative in cosmetics.
Imidurea: Known for its antimicrobial properties and used in various applications.
Uniqueness
N-(4-Ethyl-2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique ethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and efficacy.
Properties
CAS No. |
91668-06-3 |
|---|---|
Molecular Formula |
C6H10N4O3 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(4-ethyl-2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H10N4O3/c1-2-6(9-4(7)12)3(11)8-5(13)10-6/h2H2,1H3,(H3,7,9,12)(H2,8,10,11,13) |
InChI Key |
DSXWPKQPZAYZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
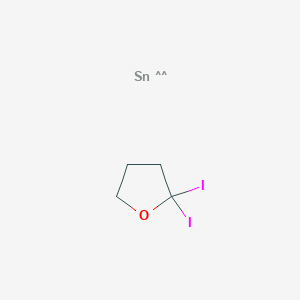
![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)

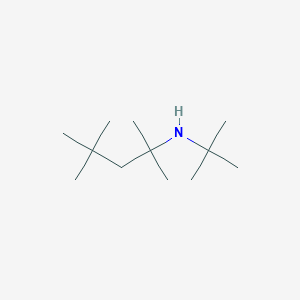
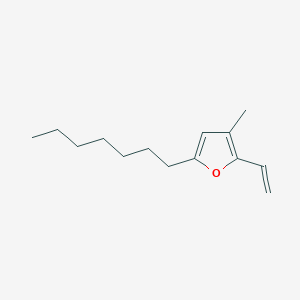
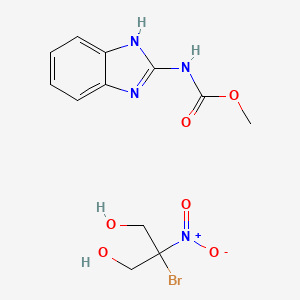
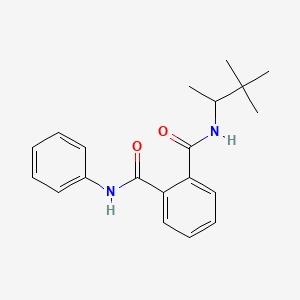
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
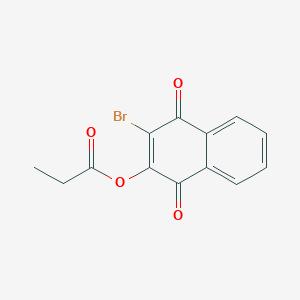
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
